molecular formula C21H19NO3 B606953 DBCO-C6-acid CAS No. 1425485-72-8

DBCO-C6-acid

Cat. No. B606953
M. Wt: 333.39
InChI Key: NIRLBCOFKPVQLM-UHFFFAOYSA-N
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Description

DBCO-C6-acid, also known as Dibenzocyclooctyne-C6-acid or ADIBO/DIBAC, is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Synthesis Analysis

DBCO-C6-acid is commonly used for copper-free Click Chemistry reactions. Primary or secondary amines can react with DBCO groups in the presence of activators (e.g., EDC, HATU), forming a stable amide bond . It’s also noted that copper (I) protects DBCO from acid-mediated rearrangement during peptide cleavage, enabling direct production of DBCO-containing synthetic peptides .


Molecular Structure Analysis

The molecular formula of DBCO-C6-acid is C21H19NO3, and its molecular weight is 333.38 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Chemical Reactions Analysis

DBCO-C6-acid is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

DBCO-C6-acid appears as a slightly purple, grey, or yellow to orange solid. It is recommended to be stored at -20°C . The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .

Scientific Research Applications

DBCO-C6-acid is an analog of DBCO-Acid with an extended 6-carbon atom spacer arm . This extended spacer arm improves its derivatization efficiency and the stability of the yielded conjugates . It also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . DBCO is commonly used for copper-free Click Chemistry reactions .

    • Application : Development of a Targeted SN-38-Conjugate for the Treatment of Glioblastoma .
    • Application : Development of Dual-Drug Conjugate Loaded Nanoparticle Platform for Site-Specific Delivery to Prostate Cancer .
    • Application : Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives .
    • Application : Site-Specific Coupling of Antibodies on Vesicle Surfaces After Self-Assembly .
    • Application : Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation .
    • Application : Copper-free click chemistry for attachment of biomolecules in magnetic resonance imaging .
    • Method : A DBCO-tagged DNA molecule is bound to an azide-functionalized surface .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

DBCO-C6-acid is an analog of DBCO-Acid with an extended 6-carbon atom spacer arm. The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . It is commonly used for copper-free Click Chemistry reactions .

properties

IUPAC Name

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRLBCOFKPVQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-C6-acid

Citations

For This Compound
16
Citations
J Almaliti, B Miller, H Pietraszkiewicz, E Glukhov… - European journal of …, 2019 - Elsevier
… : commercially available DBCO-C6-acid was acylated onto compound 7 to obtain derivative 22 (Fig. 8). Compound 23 was generated from the DBCO-C6-acid coupled to valine (V), …
Number of citations: 21 www.sciencedirect.com
EA Hushka, FM Yavitt, TE Brown… - Advanced …, 2020 - Wiley Online Library
… Four arm, 20 kDa PEG-dibenzylcyclooctyne (PEG-4DBCO) macromers were synthesized by coupling DBCO-C6 acid (1 equiv, MW = 20 000, JenKem USA) using 1-[Bis(dimethylamino)…
Number of citations: 69 onlinelibrary.wiley.com
D Batan, DK Peters, ME Schroeder… - The FASEB …, 2022 - Wiley Online Library
… Briefly, amine functionalized 8- arm 20 kDa PEG (JenKem) was reacted with 1.5 equivalents of DBCO- C6- acid (Click Chemistry Tools), 2 equivalents of O- (7- Azabenzotriazol- 1- yl)- N,…
Number of citations: 7 faseb.onlinelibrary.wiley.com
EM Tookmanian, CM Phillips‐Piro… - … A European Journal, 2015 - Wiley Online Library
An unnatural amino acid, 4‐(2‐azidoethoxy)‐L‐phenylalanine (AePhe, 1), was designed and synthesized in three steps from known compounds in 54 % overall yield. The sensitivity of …
JJ Loke, S Hoon, A Miserez - ACS Applied Materials & Interfaces, 2022 - ACS Publications
… Controls using DBCO-C6 acid and sulfo-NHS ester added to SlRF-B1 did not initiate the nanoparticle growth; thus the sulfo-NHS ester-activated amide bonding between DBCO and …
Number of citations: 5 pubs.acs.org
PJ LeValleya, EM Ovadiaa, CA Bresettea, LA Sawickia… - scholar.archive.org
… Proton NMR used to confirm coupling of DBCOC6-acid to PEG-8-Amine (DMSO, 600 MHz). Analysis of amide peak (𝛿=7.65) and cyclooctyne peaks (𝛿=7.46) were used to determine …
Number of citations: 0 scholar.archive.org
L Luo, L Liu, Y Ding, Y Dong, M Ma - Chemical Communications, 2023 - pubs.rsc.org
Organoid is a 3-dimensional (3D) cell culture system that mimics the structural and functional characteristics of organs, and it has promising applications in regenerative medicine, …
Number of citations: 3 pubs.rsc.org
PJ LeValley, BP Sutherland, J Jaje… - ACS applied bio …, 2020 - ACS Publications
… Briefly, to a solution of dibenzocyclooctyne-acid (DBCO-C6-acid, 0.088 mmol, 2.2 equiv), HATU (0.08 mmol, 2.1 equiv), and DIPEA (0.18 mmol, 5 equiv) dissolved in anhydrous DMF …
Number of citations: 11 pubs.acs.org
JS Silver - 2021 - search.proquest.com
Skeletal muscle contraction enables all motor movements and locomotion in humans. Despite frequent traumatic insults from contracting against resistance or hyperextension, muscle …
Number of citations: 2 search.proquest.com
FM Yavitt, BE Kirkpatrick, MR Blatchley, KF Speckl… - Science …, 2023 - science.org
… Eight-arm, 40-kDa PEG-8DBCO macromers were synthesized by coupling DBCO C6 acid (100 mg, 0.3 mmol; Click Chemistry Tools) to PEG-8 amine [0.5 g, 0.025 mmol, weight-…
Number of citations: 9 www.science.org

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